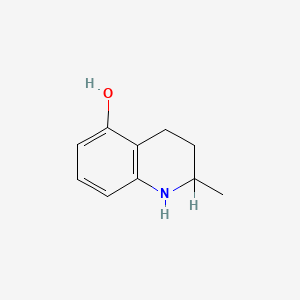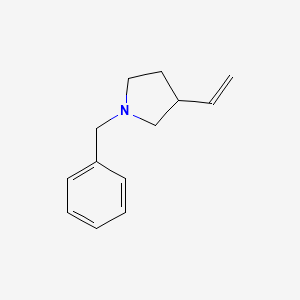
Methyl 2-(4-fluorophenyl)nicotinate
Übersicht
Beschreibung
Methyl 2-(4-fluorophenyl)nicotinate is an organic compound that belongs to the class of nicotinic acid derivatives It is characterized by the presence of a fluorophenyl group attached to the nicotinate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(4-fluorophenyl)nicotinate typically involves the esterification of nicotinic acid with methanol in the presence of a catalyst. One common method includes the use of sulfuric acid as a catalyst under reflux conditions. The reaction proceeds as follows:
Nicotinic acid+MethanolH2SO4Methyl nicotinate+Water
To introduce the 4-fluorophenyl group, a Suzuki-Miyaura coupling reaction can be employed. This involves the reaction of methyl nicotinate with 4-fluorophenylboronic acid in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction conditions typically include heating the mixture in a solvent like toluene or ethanol.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts and reagents are often recycled to minimize waste and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions: Methyl 2-(4-fluorophenyl)nicotinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: 2-(4-fluorophenyl)nicotinic acid.
Reduction: this compound alcohol.
Substitution: Various halogenated derivatives depending on the substituent used.
Wissenschaftliche Forschungsanwendungen
Methyl 2-(4-fluorophenyl)nicotinate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its anti-inflammatory and analgesic properties.
Industry: Utilized in the development of novel materials with specific electronic properties.
Wirkmechanismus
The mechanism of action of Methyl 2-(4-fluorophenyl)nicotinate involves its interaction with specific molecular targets. In medicinal applications, it is believed to exert its effects by modulating the activity of certain enzymes or receptors. For instance, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby reducing inflammation and pain.
Vergleich Mit ähnlichen Verbindungen
- Methyl nicotinate
- 2-(4-fluorophenyl)nicotinic acid
- 4-fluorophenylboronic acid
Comparison: Methyl 2-(4-fluorophenyl)nicotinate is unique due to the presence of both the nicotinate and fluorophenyl groups. This combination imparts distinct chemical and biological properties, making it more versatile compared to its analogs. For example, the fluorophenyl group enhances its lipophilicity, potentially improving its bioavailability and efficacy in medicinal applications.
Eigenschaften
IUPAC Name |
methyl 2-(4-fluorophenyl)pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FNO2/c1-17-13(16)11-3-2-8-15-12(11)9-4-6-10(14)7-5-9/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRIQPFUXSNNBCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N=CC=C1)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70571378 | |
| Record name | Methyl 2-(4-fluorophenyl)pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70571378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
110307-23-8 | |
| Record name | Methyl 2-(4-fluorophenyl)pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70571378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-chloro-N-{[2-(morpholine-4-sulfonyl)phenyl]methyl}acetamide](/img/structure/B3045503.png)
![2,2,2-trifluoroethyl N-[3-(methylsulfanyl)phenyl]carbamate](/img/structure/B3045505.png)


![Magnesium, bromo[2,4,6-tris(1-methylethyl)phenyl]-](/img/structure/B3045510.png)
![1-Chlorodibenzo[b,d]thiophene](/img/structure/B3045513.png)
![1H-Benzimidazole, 1-[(4-nitrophenyl)sulfonyl]-](/img/structure/B3045514.png)


![1,2,3,4-Tetrahydrobenzo[h]isoquinoline](/img/structure/B3045519.png)
